Carbutamide

Description

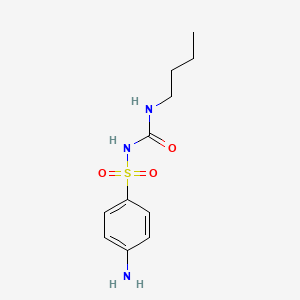

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022741 | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

339-43-5 | |

| Record name | Carbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbutamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3K8P4869P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144-145 °C | |

| Record name | 1-BUTYL-3-SULFANILYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbutamide, a first-generation sulfonylurea, has historically played a significant role in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary precursors, reaction conditions, and purification methods. Furthermore, it elucidates its key chemical properties, including solubility, partition coefficient, and melting point, which are crucial for its formulation and pharmacological profiling. The document also explores the signaling pathway through which this compound exerts its therapeutic effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, with the IUPAC name 1-(4-aminophenyl)sulfonyl-3-butylurea, is an organic compound belonging to the sulfonylurea class of drugs.[1] Historically, it was one of the first oral hypoglycemic agents used in the treatment of type 2 diabetes.[1] Although largely superseded by newer generations of sulfonylureas with improved safety and efficacy profiles, the study of this compound's synthesis and chemical properties remains relevant for understanding the structure-activity relationships within this important class of antidiabetic agents. This guide aims to provide a detailed technical overview of the synthesis and fundamental chemical characteristics of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the chlorosulfonation of acetanilide, followed by amination and subsequent reaction with n-butyl isocyanate, and finally deacetylation. An alternative pathway involves the reaction of p-acetamidobenzenesulfonyl chloride with n-butylurea followed by hydrolysis.

A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Add 100 mL of chlorosulfonic acid to the flask and cool it in an ice-water bath.

-

Slowly add 50 g of finely powdered acetanilide to the stirred chlorosulfonic acid at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C for 2 hours to complete the reaction.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

-

Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Step 2: Synthesis of N-(4-acetylaminophenylsulfonyl)-N'-butylurea

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 23.3 g of the dried p-acetamidobenzenesulfonyl chloride in 100 mL of anhydrous acetone.

-

Slowly add a solution of 10 g of n-butyl isocyanate in 50 mL of anhydrous acetone to the stirred solution.

-

After the addition is complete, reflux the mixture for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

-

Collect the precipitated solid by vacuum filtration and wash it with water.

Step 3: Hydrolysis to this compound

-

Suspend the crude N-(4-acetylaminophenylsulfonyl)-N'-butylurea in 200 mL of 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2 hours until a clear solution is obtained.

-

Cool the solution to room temperature and acidify it with dilute hydrochloric acid until the pH is approximately 6-7.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the product with cold water until the washings are neutral.

-

Recrystallize the crude this compound from an ethanol-water mixture to obtain pure crystals.

-

Dry the purified this compound in a vacuum oven at 60 °C.

Chemical Properties of this compound

The chemical and physical properties of this compound are essential for its characterization, formulation, and understanding its behavior in biological systems.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇N₃O₃S | [1] |

| Molecular Weight | 271.34 g/mol | [1] |

| Melting Point | 144-145 °C | [1] |

| Solubility | Soluble in water at pH 5 to 8. Soluble in DMSO and dimethylformamide. Slightly soluble in ethanol. | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.01 | [1] |

| pKa | ~5.8 | [2] |

| UV-Vis Absorption Maximum (λmax) | Not explicitly found for this compound, but related sulfonylureas show a maximum around 300 nm.[3] |

Mechanism of Action and Signaling Pathway

This compound, like other sulfonylureas, exerts its hypoglycemic effect by stimulating the release of insulin from the pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.

The signaling pathway is as follows:

-

Binding to SUR1: this compound binds to the SUR1 subunit of the KATP channel.

-

KATP Channel Closure: This binding event inhibits the opening of the KATP channel.

-

Membrane Depolarization: The closure of the KATP channels reduces the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and causing depolarization of the β-cell membrane.

-

Calcium Channel Opening: The membrane depolarization triggers the opening of voltage-gated calcium channels (Ca2+).

-

Calcium Influx: Calcium ions flow into the β-cell, increasing the intracellular calcium concentration.

-

Insulin Exocytosis: The elevated intracellular calcium levels promote the fusion of insulin-containing secretory granules with the cell membrane, resulting in the exocytosis and release of insulin into the bloodstream.

Conclusion

This technical guide has provided a detailed overview of the synthesis and key chemical properties of this compound. The synthetic protocol outlined, based on established chemical transformations, offers a clear pathway for its laboratory preparation. The tabulated chemical properties provide essential data for its characterization and formulation. Furthermore, the elucidation of its mechanism of action and the corresponding signaling pathway highlights the molecular basis for its hypoglycemic activity. While this compound is no longer a first-line therapy, the information presented here serves as a valuable technical resource for researchers in medicinal chemistry and drug development, aiding in the understanding of the broader class of sulfonylurea drugs and providing a foundation for the design of new therapeutic agents.

References

Preclinical Toxicological Profile of Carbutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbutamide (N-(4-aminobenzylsulfonyl)-N'-butylurea) is a first-generation sulfonylurea that was formerly used as an oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells. Despite its efficacy, this compound was withdrawn from the market in several countries due to concerns about its toxicological profile, particularly its potential for bone marrow toxicity. This technical guide provides a comprehensive overview of the preclinical toxicological data available for this compound, focusing on studies assessing its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, reproductive and developmental toxicity, and genotoxicity.

Acute, Subchronic, and Chronic Toxicity

Preclinical studies have demonstrated a species-specific tolerance to this compound. While some species exhibit a low order of acute toxicity, others are more susceptible to the toxic effects of the drug, especially with repeated dosing.

Quantitative Data

The available quantitative data from acute, subchronic, and chronic toxicity studies are summarized below. It is important to note that comprehensive LD50 and No-Observed-Adverse-Effect-Level (NOAEL) data for this compound are not extensively reported in publicly available literature.

| Table 1: Acute Toxicity of this compound | |||

| Species | Route of Administration | Parameter | Value |

| Mouse | Oral | LD50 | Data not available |

| Rat | Oral | LD50 | Data not available |

| Rabbit | Oral | LD50 | Data not available |

| Table 2: Subchronic and Chronic Toxicity of this compound | ||||

| Species | Study Duration | Dose Levels | Observed Effects | NOAEL |

| Rat | Subchronic/Chronic | 0.25%, 0.5%, 1.0%, and 2.0% in diet | Growth inhibition at higher doses; malnutrition and crystalluria at 2%. At 1%, one rat showed malnutrition and central necrosis of the liver, and another showed malnutrition, bronchiectasis, and crystalluria. | Data not available |

| Dog | Subchronic | 50 mg/kg/day | Succumbed after repeated doses. | <50 mg/kg/day |

| Rabbit | Subacute | 1,000 mg/kg/day | Each animal succumbed. | Data not available |

| Monkey | Chronic (41-60 weeks) | Up to 250 mg/kg/day | Well-tolerated. Four monkeys succumbed at 500 mg/kg/day with pulmonary edema and hydrothorax. | 250 mg/kg/day |

Experimental Protocols

Acute Oral Toxicity Study (General Protocol): A standardized acute oral toxicity study would typically follow OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

-

Test Animals: Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: this compound, suspended in a suitable vehicle (e.g., 5% acacia suspension), is administered by oral gavage to animals fasted overnight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Subchronic/Chronic Oral Toxicity Study (General Protocol): These studies are generally conducted according to OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

-

Test Animals: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs or Cynomolgus monkeys) species are typically used.

-

Dose Administration: this compound is administered orally (e.g., mixed in the diet, in drinking water, or by gavage) daily for the duration of the study (e.g., 28 days, 90 days, 6 months, or 1 year).

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations and detailed hematological, clinical biochemistry, and urinalysis parameters are assessed at specified intervals.

-

Pathology: At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examination of a comprehensive list of tissues and organs is conducted.

-

Toxicokinetics: Blood samples are collected at various time points to determine the systemic exposure to this compound and/or its metabolites.

Carcinogenicity

Quantitative Data (for Tolbutamide)

| Table 3: Carcinogenicity Bioassay of Tolbutamide | ||||

| Species | Strain | Dose Levels (in diet) | Duration | Findings |

| Rat | Fischer 344 | 12,000 or 24,000 ppm | 78 weeks | Not carcinogenic[1] |

| Mouse | B6C3F1 | 25,000 or 50,000 ppm | 78 weeks | Not carcinogenic[1] |

Experimental Protocol

Two-Year Carcinogenicity Bioassay (General Protocol): A typical 2-year rodent carcinogenicity bioassay follows OECD Guideline 451.

-

Test Animals: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are commonly used.

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

-

Pathology: A complete gross necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved for histopathological examination. The incidence, severity, and type of neoplastic and non-neoplastic lesions are evaluated.

Reproductive and Developmental Toxicity

Limited preclinical data are available regarding the reproductive and developmental toxicity of this compound. One study in Wistar rats investigated the effects of repeated applications during early gestation.

Quantitative Data

| Table 4: Developmental Toxicity of this compound in Rats | ||||

| Dose Level | Treatment Period (Gestation Day) | Implantation Rate | Resorption Rate | Fetal Body Weight |

| 800 mg/kg/day | 5, 6, and 7 | No difference from control | Increased (dependent on the start of treatment)[2] | Strongly diminished[2] |

Qualitative Findings

-

Skeletal Abnormalities: At a dose of 800 mg/kg body weight, skeletal damage was observed, including the presence of a 14th rib on one or both sides and ossification at the 7th cervical vertebra (neck rib).[2]

Experimental Protocol

Embryo-Fetal Developmental Toxicity Study (General Protocol): This type of study generally adheres to OECD Guideline 414.

-

Test Animals: Pregnant female rats (e.g., Wistar or Sprague-Dawley).

-

Dose Administration: this compound is administered orally by gavage during the period of organogenesis (e.g., gestation days 6 through 17 for rats).

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

-

Fetal Evaluation: Near the end of gestation (e.g., day 20), fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Genotoxicity

Systematic reviews have indicated an absence of genotoxicity or mutagenicity for this compound in in vivo studies. However, detailed reports of these studies with specific quantitative data are not widely available. The following sections describe the general protocols for standard genotoxicity assays.

Quantitative Data

| Table 5: Genotoxicity of this compound | ||

| Assay | Test System | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Data not available |

| In Vitro Chromosomal Aberration Test | Mammalian cells (e.g., CHO) | Data not available |

| In Vivo Micronucleus Test | Rodent bone marrow/peripheral blood | Negative (as per systematic reviews) |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol): This assay is conducted following OECD Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The tester strains are exposed to various concentrations of this compound, with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (General Protocol): This test follows OECD Guideline 473.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cell cultures are exposed to different concentrations of this compound, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol): This assay is performed according to OECD Guideline 474.

-

Test Animals: Typically mice or rats.

-

Procedure: Animals are treated with this compound, usually on two or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last dose. The erythrocytes are examined for the presence of micronuclei (small nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

-

Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates a positive response.

Signaling Pathways and Mechanisms of Toxicity

Pharmacological Mechanism and Hypoglycemia

The primary pharmacological effect of this compound, leading to its therapeutic use and the potential for hypoglycemia as a toxic effect, is the stimulation of insulin secretion from pancreatic β-cells. This occurs through the following signaling pathway:

Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.

Bone Marrow Toxicity

This compound was withdrawn from the market in some regions due to reports of bone marrow depression.[3][4] The precise molecular signaling pathway leading to this hematotoxicity is not well-elucidated in the available preclinical literature. It is hypothesized that, like some other sulfonamides, this compound or its metabolites may have a direct toxic effect on hematopoietic stem or progenitor cells, or it may involve immune-mediated mechanisms. Further research is needed to delineate the specific pathways involved in this compound-induced bone marrow suppression.

Experimental Workflows

The following diagram illustrates a generalized workflow for preclinical toxicological assessment of a compound like this compound.

Caption: Generalized workflow for preclinical toxicology assessment.

Conclusion

References

The Pivotal Role of Carbutamide in the Dawn of Oral Antidiabetic Therapy

A Technical Whitepaper on the Historical Development of Sulfonylureas

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of carbutamide, the first clinically utilized sulfonylurea, and its foundational role in the historical development of oral hypoglycemic agents. It details the serendipitous discovery, mechanism of action, early clinical evaluation, and eventual withdrawal of this compound, contextualizing its impact on the subsequent evolution of sulfonylurea drugs for the treatment of type 2 diabetes mellitus.

Introduction: A Serendipitous Discovery

The journey to oral antidiabetic therapy was inadvertently launched in the 1940s during research on sulfonamide antibiotics. In 1942, Marcel Janbon observed severe hypoglycemic episodes, including convulsions and coma, in typhoid patients being treated with the sulfonamide 2254RP (later known as this compound)[1]. This observation prompted further investigation by August Loubatières, who demonstrated that the hypoglycemic effect was dependent on a functional pancreas, suggesting a mechanism involving the stimulation of insulin secretion[1].

Despite these early findings, the development of this compound as a diabetes treatment was not immediate. It was initially synthesized in 1945 and marketed in East Germany in the early 1950s for urinary tract infections[1]. During clinical trials for this indication, Hellmuth Kleinsorge independently noted its potent hypoglycemic side effects[1][2]. Following a series of events, including the drug's ban in East Germany and the transfer of knowledge to West Germany, this compound was "rediscovered" and subsequently developed as the first oral antidiabetic agent, marking a new era in diabetes management[1][2]. It was patented in 1953 and approved for medical use in 1956[3].

Mechanism of Action: Unraveling the Pancreatic Effect

This compound and subsequent sulfonylureas exert their primary therapeutic effect by stimulating insulin release from pancreatic β-cells[4]. This action is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane[4].

The binding of this compound to SUR1 leads to the closure of the KATP channel. This channel is normally open at low glucose concentrations, allowing potassium ions to flow out of the cell and maintaining a negative membrane potential. The closure of the KATP channel by this compound reduces the outward potassium current, leading to depolarization of the β-cell membrane. This depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream[4].

While the primary mechanism is the stimulation of insulin secretion, some studies have suggested potential extrapancreatic effects of this compound, such as enhancing peripheral glucose uptake and reducing hepatic glucose production, though these are considered secondary to its main action[4][5].

digraph "this compound's Mechanism of Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SUR1 [label="Sulfonylurea Receptor 1 (SUR1)\non Pancreatic β-cell"];

KATP_channel [label="ATP-sensitive K+ Channel"];

K_efflux [label="K+ Efflux"];

Membrane_depolarization [label="Membrane Depolarization"];

Ca_channel [label="Voltage-gated Ca2+ Channel"];

Ca_influx [label="Ca2+ Influx"];

Insulin_exocytosis [label="Insulin Granule Exocytosis"];

Insulin_secretion [label="Insulin Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"];

Blood_glucose [label="Decreased Blood Glucose", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> SUR1 [label="Binds to"];

SUR1 -> KATP_channel [label="Inhibits"];

KATP_channel -> K_efflux [style=dashed, arrowhead=tee, label="Blocks"];

K_efflux -> Membrane_depolarization [label="Leads to"];

Membrane_depolarization -> Ca_channel [label="Activates"];

Ca_channel -> Ca_influx [label="Allows"];

Ca_influx -> Insulin_exocytosis [label="Triggers"];

Insulin_exocytosis -> Insulin_secretion [label="Results in"];

Insulin_secretion -> Blood_glucose;

}

Figure 2: A logical workflow for the synthesis of this compound.

Quantitative Data

Acute Toxicity

The acute toxicity of this compound was a significant factor in its eventual withdrawal from the market. The median lethal dose (LD50) provides a standardized measure of acute toxicity.

Table 1: Acute Toxicity of this compound (LD50) Animal Model Route of Administration Rat Oral Rat Intraperitoneal Mouse Oral Mouse Intraperitoneal

Note: Data compiled from various sources and may show variability.

Hypoglycemic Effect

The primary therapeutic effect of this compound is its ability to lower blood glucose levels. Early clinical and animal studies quantified this effect.

Table 2: Hypoglycemic Effect of this compound in Animal Models Animal Model Dose (mg/kg) Blood Glucose Reduction (%) Diabetic Rabbits 10 (tolbutamide, a related sulfonylurea) ~50% Rats 122.4 ~40%

Table 3: Clinical Observations of this compound's Hypoglycemic Effect Patient Population Dosage Diabetic Patients Not specified Healthy Volunteers Not specified

Note: Specific percentage reductions from early clinical trials are not consistently reported in readily available literature.

Adverse Effects

The clinical use of this compound was ultimately halted due to significant safety concerns, most notably hematological toxicity.

Table 4: Reported Adverse Effects of this compound Adverse Effect Incidence/Severity Aplastic Anemia Rare but fatal cases reported, leading to withdrawal. Bone Marrow Depression A significant concern leading to the drug's discontinuation[1]. Hypoglycemia A common side effect due to its mechanism of action. Gastrointestinal Disturbances Nausea, vomiting, and diarrhea were reported.

The incidence of aplastic anemia is generally low for most drugs, but the severity of this adverse effect with this compound was a major factor in its withdrawal. The overall incidence of acquired aplastic anemia in the general population is estimated to be around 2 to 2.35 cases per million people per year[6][7].

Experimental Protocols

Determination of Blood Glucose: The Hagedorn-Jensen Method

A common method for measuring blood glucose during the time of this compound's development was the Hagedorn-Jensen method. This titrimetric method is based on the reduction of ferricyanide by glucose.

Principle: Glucose in a protein-free blood filtrate reduces a known amount of alkaline potassium ferricyanide to ferrocyanide upon heating. The remaining unreacted ferricyanide is then quantified by iodometric titration.

Detailed Methodology:

-

Protein Precipitation: Blood proteins are precipitated using zinc hydroxide.

-

Reduction Reaction: A known volume of the protein-free filtrate is added to an alkaline solution of potassium ferricyanide and heated in a boiling water bath for a standardized time (e.g., 15 minutes).

-

Iodometric Titration: After cooling, an iodide-sulfate-chloride solution and acetic acid are added. The remaining ferricyanide oxidizes iodide to iodine.

-

Quantification: The liberated iodine is titrated with a standardized sodium thiosulfate solution using starch as an indicator. The amount of glucose is proportional to the amount of ferricyanide reduced.

```dot

digraph "Hagedorn-Jensen Method Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

Start [label="Start: Blood Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protein_Precipitation [label="Protein Precipitation\n(Zinc Hydroxide)"];

Filtration [label="Filtration"];

Protein_Free_Filtrate [label="Protein-Free Filtrate"];

Add_Ferricyanide [label="Add Alkaline Potassium Ferricyanide"];

Heating [label="Heat in Boiling Water Bath (15 min)"];

Reduction [label="Glucose reduces Fe(CN)6^3- to Fe(CN)6^4-"];

Cooling [label="Cool to Room Temperature"];

Add_Reagents [label="Add Iodide-Sulfate-Chloride Solution\nand Acetic Acid"];

Iodine_Liberation [label="Remaining Fe(CN)6^3- oxidizes I- to I2"];

Titration [label="Titrate with Sodium Thiosulfate\n(Starch Indicator)"];

Endpoint [label="Endpoint: Color Change", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Protein_Precipitation;

Protein_Precipitation -> Filtration;

Filtration -> Protein_Free_Filtrate;

Protein_Free_Filtrate -> Add_Ferricyanide;

Add_Ferricyanide -> Heating;

Heating -> Reduction;

Reduction -> Cooling;

Cooling -> Add_Reagents;

Add_Reagents -> Iodine_Liberation;

Iodine_Liberation -> Titration;

Titration -> Endpoint;

}

Figure 5: Experimental workflow for an in vitro insulin secretion assay.

Legacy and the Evolution to Second-Generation Sulfonylureas

The clinical use of this compound was short-lived due to its association with severe and sometimes fatal side effects, most notably bone marrow depression and aplastic anemia.[1] This led to its withdrawal from the market. However, the proof-of-concept established by this compound—that an oral medication could effectively lower blood glucose in type 2 diabetes—was a monumental breakthrough.

The toxicity of this compound was attributed to its arylamine group. This led to the rapid development of first-generation sulfonylureas, such as tolbutamide, where the amine group was replaced with a methyl group, reducing toxicity.[1] Subsequent research focused on increasing potency and modifying pharmacokinetic profiles, leading to the development of second-generation sulfonylureas like glibenclamide (glyburide), glipizide, and gliclazide in the 1970s and 1980s. These second-generation agents are significantly more potent than their predecessors and generally have a better safety profile, although the risk of hypoglycemia remains.[1]

Conclusion

This compound holds a pivotal, albeit brief, chapter in the history of diabetes treatment. Its serendipitous discovery ushered in the era of oral hypoglycemic therapy, fundamentally changing the management of type 2 diabetes. While its clinical utility was ultimately curtailed by significant toxicity, the lessons learned from this compound directly spurred the development of safer and more effective sulfonylureas. The story of this compound serves as a powerful example of how astute clinical observation and subsequent scientific investigation can lead to paradigm shifts in medicine, paving the way for generations of improved therapeutics.

References

- 1. youthmedicaljournal.com [youthmedicaljournal.com]

- 2. This compound--the first oral antidiabetic. A retrospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bjd-abcd.com [bjd-abcd.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The effect of human plasma on the glucose uptake of the rat diaphragm before and after administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incidence and outcome of acquired aplastic anemia: real-world data from patients diagnosed in Sweden from 2000–2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The epidemiology of acquired aplastic anemia | Haematologica [haematologica.org]

An In-Depth Technical Guide to the Interaction of Carbutamide with Sulfonylurea Receptor-1 (SUR1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interaction between the first-generation sulfonylurea, carbutamide, and its primary target, the sulfonylurea receptor-1 (SUR1). SUR1 is the regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, a critical component in the regulation of insulin secretion. Understanding the nuances of this interaction is pivotal for the rational design and development of novel therapeutics for type 2 diabetes mellitus. This document details the mechanism of action, presents available quantitative interaction data, outlines key experimental protocols for studying this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The KATP Channel and Sulfonylurea Receptors

The ATP-sensitive potassium (KATP) channel is a crucial link between cellular metabolism and electrical excitability in various tissues, most notably in pancreatic β-cells.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor-1 (SUR1) subunits.[2] SUR1, a member of the ATP-binding cassette (ABC) transporter superfamily, confers sensitivity to sulfonylurea drugs and regulates the channel's activity in response to intracellular nucleotide concentrations.[1][2]

Under resting conditions, with low intracellular ATP levels, KATP channels are open, leading to potassium efflux and maintaining the β-cell membrane in a hyperpolarized state, which prevents insulin release.[3] Following a rise in blood glucose, an increase in intracellular ATP leads to the closure of KATP channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules.[3][4]

This compound, a first-generation sulfonylurea, was one of the earliest oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[4] Its therapeutic effect is primarily mediated through its interaction with SUR1.[4]

Molecular Mechanism of this compound-SUR1 Interaction

This compound exerts its therapeutic effect by directly binding to the SUR1 subunit of the KATP channel.[4] This binding event initiates a cascade of events that mimics the effect of elevated intracellular ATP:

-

Binding to SUR1: this compound binds to a specific site on the SUR1 subunit.[5]

-

KATP Channel Closure: This binding induces a conformational change in the KATP channel complex, leading to the closure of the Kir6.2 pore.[4]

-

Membrane Depolarization: The closure of the KATP channel reduces the outward flow of potassium ions, causing the pancreatic β-cell membrane to depolarize.[4]

-

Calcium Influx: The change in membrane potential activates voltage-dependent Ca2+ channels.[4]

-

Insulin Exocytosis: The resulting influx of calcium ions triggers the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin into the bloodstream.[4][6]

The binding site for sulfonylureas on SUR1 is complex and involves multiple transmembrane domains and cytoplasmic loops.[3][5]

Signaling Pathway of this compound Action

Quantitative Analysis of this compound-SUR1 Interaction

Quantitative data on the binding affinity (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) are essential for characterizing the potency and selectivity of a drug. While extensive quantitative data is available for second-generation sulfonylureas, specific values for the first-generation compound this compound are less frequently reported in recent literature. For a comparative perspective, this section provides data for the well-characterized first-generation sulfonylurea, tolbutamide, and the high-affinity second-generation sulfonylurea, glibenclamide.

Table 1: Comparative Binding Affinities and Potencies of Sulfonylureas for SUR1

| Compound | Parameter | Value | Cell Type/System | Reference |

| Tolbutamide | Ki | ~5 µmol/l | Xenopus oocytes expressing Kir6.2/SUR1 | [7] |

| IC50 | Varies (µM range) | Pancreatic β-cells | [8] | |

| Glibenclamide | Ki | ~4 nmol/l | Xenopus oocytes expressing Kir6.2/SUR1 | [7] |

| Kd | 0.08 nM | RIN m5F cells | [9] | |

| IC50 | 1-5 nmol/l | Mouse pancreatic β-cells | [10] | |

| This compound | Binding | Does not accumulate progressively in islets compared to glibenclamide | Microdissected ob/ob-mouse islets | [11] |

Note: The available data suggests that this compound has a lower affinity for SUR1 compared to second-generation sulfonylureas.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with SUR1.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]glibenclamide) for binding to SUR1.

4.1.1. Membrane Preparation

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or COS-7) stably expressing the human SUR1 and Kir6.2 subunits.

-

Cell Lysis: Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration and store aliquots at -80°C.

4.1.2. Binding Assay

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of radioligand (e.g., [3H]glibenclamide, typically at or below its Kd).

-

Varying concentrations of unlabeled this compound.

-

For determining non-specific binding, a high concentration of an unlabeled competitor (e.g., 1 µM glibenclamide).

-

Assay buffer to reach the final volume.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the effect of this compound on the activity of KATP channels in living cells.

4.2.1. Cell Preparation

-

Cell Culture: Plate pancreatic β-cells (e.g., from primary islets or a cell line like MIN6) or cells expressing recombinant KATP channels onto glass coverslips.

-

Solutions: Prepare an extracellular (bath) solution and an intracellular (pipette) solution with appropriate ionic compositions.

4.2.2. Recording

-

Pipette Fabrication: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ).

-

Pipette Filling: Fill the micropipette with the intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Current Measurement: Record the changes in the whole-cell potassium current in response to this compound application.

4.2.3. Data Analysis

-

Measure the amplitude of the KATP current before and after the application of this compound.

-

Plot the percentage of current inhibition as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for channel inhibition.

Logical Relationship: this compound Binding to KATP Channel Closure

The interaction of this compound with SUR1 is a classic example of ligand-gated ion channel modulation. The binding event is the direct cause of the subsequent conformational change that leads to channel closure.

Conclusion

This compound, as a first-generation sulfonylurea, laid the groundwork for the development of subsequent, more potent oral hypoglycemic agents. Its interaction with the SUR1 subunit of the KATP channel remains a cornerstone of our understanding of insulin secretagogue action. While specific high-resolution structural and extensive quantitative binding data for this compound itself are limited in contemporary literature, the mechanistic principles and experimental approaches detailed in this guide provide a robust framework for its study. For researchers and drug development professionals, a thorough comprehension of the this compound-SUR1 interaction offers valuable insights into the broader pharmacology of sulfonylureas and the intricate regulation of insulin secretion. Future investigations employing modern structural biology and biophysical techniques could further elucidate the precise molecular determinants of this compound's interaction with SUR1, potentially informing the design of next-generation therapeutics for metabolic diseases.

References

- 1. Different binding properties and affinities for ATP and ADP among sulfonylurea receptor subtypes, SUR1, SUR2A, and SUR2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The shifting landscape of KATP channelopathies and the need for ‘sharper’ therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for more than One Binding Site for Sulfonylureas in Insulin-secreting Cells [ouci.dntb.gov.ua]

- 10. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]

- 11. Glibenclamide is exceptional among hypoglycaemic sulphonylureas in accumulating progressively in beta-cell-rich pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Oral Antidiabetic Therapy: An In-depth Technical Review of Early Carbutamide Clinical Trials and Patient Outcomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal moment in the management of diabetes mellitus with the advent of the first oral hypoglycemic agents. Among these pioneers was carbutamide, a sulfonylurea that emerged from research into sulfonamide antibiotics.[1] Its discovery of blood sugar-lowering properties opened a new therapeutic avenue for patients with what is now known as type 2 diabetes, offering an alternative to insulin injections. This technical guide provides a comprehensive review of the early clinical trials of this compound, focusing on patient outcomes, experimental protocols, and the molecular mechanisms underpinning its action. The document synthesizes available data from foundational studies to offer a detailed perspective for researchers and drug development professionals. This compound was ultimately withdrawn from the market due to toxic effects on the bone marrow, a critical outcome that underscores the importance of rigorous long-term safety evaluation in drug development.[2][3]

Mechanism of Action: Stimulating Insulin Secretion

This compound exerts its primary hypoglycemic effect by stimulating the release of insulin from the pancreatic beta cells.[4] This action is contingent on the presence of functional beta cells. The molecular pathway is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the beta-cell membrane. This binding event closes the K-ATP channels, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules into the bloodstream.

Early Clinical Trials: Patient Outcomes

The initial clinical investigations of this compound, also known by its code BZ-55, were conducted in the mid-1950s. These trials were foundational in establishing the efficacy of oral agents for diabetes management. While the reporting standards of that era differ from today's, a review of the available literature allows for a reconstruction of the key findings.

Efficacy in "Mild Maturity-Onset" Diabetes

The early trials primarily focused on patients with what was termed "mild maturity-onset" diabetes, which aligns with the modern classification of type 2 diabetes in adults who are not dependent on insulin. A consistent finding across studies was that this compound was most effective in this patient population.

A study by Jackson and colleagues in 1956 provides some of the clearest available data. Of 28 patients with "mild" diabetes, 25 demonstrated a distinct positive response to this compound, characterized by a reduction in blood sugar and either a decrease in urinary sugar or an improvement in glucose tolerance. Symptomatic improvement, such as resolution of pruritus vulvae and increased energy, was also noted in newly diagnosed patients.[5] Another study involving 32 diabetic patients reported a favorable response in 26 individuals, with all but one of the responders being over the age of 38.[6]

| Study Cohort | Number of Patients | Responders | Non-Responders | Key Outcome |

| Jackson et al. (1956) | 28 ("mild" cases) | 25 | 3 | Reduction in blood and urine sugar, improved glucose tolerance |

| Splitter et al. (1956) | 32 | 26 | 6 | Favorable modification of the disease |

Quantitative Effects on Blood Glucose

Precise quantitative data from these early trials are scarce in modern databases. However, the Jackson et al. (1956) study presented graphical data from glucose tolerance tests. These graphs demonstrated a marked improvement in glucose tolerance in responsive patients following this compound treatment. For instance, a patient's glucose tolerance curve was shown to be "far lower" while on the drug.[5] Another patient showed a "distinct improvement" in glucose tolerance on this compound compared to a different oral agent.[5] While mean percentage reductions in blood glucose across the entire cohort are not explicitly stated in the available text, the graphical evidence strongly supports a significant hypoglycemic effect.

Adverse Outcomes

The early clinical trials also documented a range of adverse effects. The most common and anticipated side effect was hypoglycemia.[7] Other reported side effects included gastrointestinal disturbances (nausea, vomiting, stomach pain), allergic skin reactions (rashes), and, more seriously, hematological effects.[7][8] The Jackson et al. (1956) trial noted two minor rashes and two cases of depressed total white cell counts below 5,000 per c.mm.[5] One of these patients developed a fatal agranulocytosis. Reports of fatal bone marrow depression and anuria ultimately led to the withdrawal of this compound from the market.[2][3]

| Adverse Effect | Frequency/Severity |

| Hypoglycemia | Most common side effect[7] |

| Gastrointestinal Issues | Nausea, vomiting, stomach pain reported[8] |

| Allergic Reactions | Minor rashes observed[5] |

| Hematological Toxicity | Depression of white blood cells, fatal agranulocytosis reported[5] |

| Cardiovascular Concerns | Palpitations, chest pain, arrhythmias mentioned as rare[8] |

Experimental Protocols of Early Trials

The experimental designs of the 1950s lacked the rigorous standardization of modern clinical trials. However, by examining the published methods, a picture of the protocols can be constructed.

Patient Selection

The primary inclusion criterion for these studies was a diagnosis of "mild maturity-onset" diabetes. These were typically patients who could be managed with diet alone or with small doses of insulin and showed little to no tendency for ketosis upon insulin withdrawal.[6] Patients with severe, insulin-dependent diabetes (type 1) were generally found to be unresponsive to this compound.[5]

Dosing and Administration

A common starting dosage for this compound was not explicitly standardized across all early reports, but a typical daily dose was in the range of 1.0 to 2.0 grams. The dosage was often adjusted based on the patient's glycemic response as determined by blood and urine glucose monitoring.

Monitoring and Efficacy Assessment

Given the technology of the era, glycemic control was monitored through periodic blood and urine glucose measurements.

-

Blood Glucose Measurement: In the 1950s, blood glucose was typically measured in a laboratory setting from venous or capillary blood samples. The methods were often colorimetric, such as the Hagedorn-Jensen method, which was a ferricyanide reduction method.[5] The development of glucose oxidase-based test strips was in its infancy, and home blood glucose monitoring was not yet available.[9][10]

-

Urine Glucose Measurement: Urine glucose testing was a cornerstone of diabetes management. Patients' urine was tested for the presence and quantity of glucose, often using methods like the Clinitest, which involved a copper reagent tablet that changed color in the presence of reducing sugars.[11]

-

Glucose Tolerance Tests: Oral glucose tolerance tests (OGTTs) were a key tool for assessing the metabolic effects of this compound. A common protocol involved administering a 50g oral glucose load after a period of a high-carbohydrate diet and then measuring capillary blood glucose at set intervals.[5]

Conclusion

The early clinical trials of this compound were a landmark in the history of diabetes pharmacotherapy, demonstrating for the first time that an oral agent could effectively lower blood glucose in a subset of diabetic patients. These studies, conducted with the scientific and technological tools of the 1950s, laid the groundwork for the development of subsequent generations of sulfonylureas and other oral antidiabetic drugs. While this compound itself was withdrawn due to safety concerns, its story provides invaluable lessons for modern drug development, emphasizing the critical importance of long-term safety monitoring and the continuous need to refine the benefit-risk assessment of new therapeutic agents. The data from these pioneering trials, though not as detailed as modern studies, offer a fascinating glimpse into the dawn of oral diabetes therapy and the evolution of clinical research.

References

- 1. Clinical Effects of BZ-55 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of this compound; report of a fatal case of bone-marrow depression and anuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of this compound; report of a fatal case of bone-marrow depression and anuria. | Semantic Scholar [semanticscholar.org]

- 4. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A clinical trial of this compound (BZ 55) in diabetics admitted to hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Oral Hypoglycemic Agents and Cardiovascular Risk. Crossing the Metabolic Border - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

- 8. A clinical trial of this compound (BZ 55) in the diabetic clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A controlled trial of this compound in diabetic outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of Oral Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An effect of BZ-55 (this compound) on the rate of absorption of glucose from the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of Carbutamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of carbutamide, a first-generation sulfonylurea, and its derivatives. It covers their mechanism of action, key analytical techniques for their characterization, and the principles of their rational design through Quantitative Structure-Activity Relationship (QSAR) studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antidiabetic agents.

Introduction to this compound

This compound, with the IUPAC name 1-(4-aminophenyl)sulfonyl-3-butylurea, is a foundational compound in the class of sulfonylurea drugs used to treat type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[3][4] Despite being one of the earliest oral hypoglycemic agents, its clinical use has been largely superseded by newer generations of sulfonylureas with improved efficacy and safety profiles. However, the study of this compound and its derivatives remains crucial for understanding the pharmacophore of sulfonylureas and for the development of novel therapeutics targeting the ATP-sensitive potassium (K-ATP) channel.

Mechanism of Action: The Sulfonylurea Receptor (SUR1) Signaling Pathway

This compound and its derivatives exert their hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel in pancreatic β-cells.[3] This interaction initiates a signaling cascade that leads to insulin exocytosis.

The binding of a sulfonylurea to SUR1 leads to the closure of the K-ATP channel. This blockage of potassium ion efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the secretion of insulin into the bloodstream.[4]

Structural Analysis and Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N₃O₃S | [2] |

| Molecular Weight | 271.34 g/mol | [2] |

| Melting Point | 144-145 °C | [5] |

| logP | 1.01 | [5] |

| Water Solubility | Soluble at pH 5 to 8 | [5] |

| pKa |

Biological Activity of Selected Sulfonylurea Derivatives

The following table presents the α-amylase inhibitory activity of a series of synthesized sulfonylurea derivatives, demonstrating how structural modifications can influence their biological potency.

| Compound ID | R Group | IC₅₀ (µM) |

| S7 | 4-chlorophenyl | 227.84 ± 1.48 |

| S8 | 4-bromophenyl | 298.27 ± 8.61 |

| S13 | 2,4-dichlorophenyl | 251.19 ± 2.53 |

| S14 | 2,6-dichlorophenyl | 239.88 ± 5.17 |

| Data sourced from a study on novel sulfonylurea derivatives.[3] |

Experimental Protocols for Structural Analysis

The characterization of this compound and its derivatives relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

4.1.1. ¹H-NMR and ¹³C-NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sulfonylurea derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H-NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

-

A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Characteristic ¹H-NMR signals for sulfonylurea derivatives include:

-

Amide NH proton: ~10.4-10.9 ppm[3]

-

Sulfonyl-adjacent NH proton: Resonates within the aromatic region.[3]

-

Urea-adjacent NH proton: ~8.5-8.9 ppm[3]

Characteristic ¹³C-NMR signals for sulfonylurea derivatives include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.

4.2.1. LC-MS/MS Protocol for Sulfonylurea Quantification in Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add an internal standard.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte and the internal standard by direct infusion.

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

4.3.1. Single Crystal X-Ray Diffraction Protocol

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Collect diffraction data on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules and guides the design of more potent derivatives.

A typical QSAR workflow involves the following steps:

-

Data Set Preparation: A series of this compound derivatives with their corresponding biological activity data (e.g., IC₅₀ values for hypoglycemic activity) is compiled.

-

Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

-

Model Building: A mathematical model is developed to correlate the molecular descriptors with the biological activity using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of molecules).

Conclusion

The structural analysis of this compound and its derivatives is a multifaceted endeavor that combines synthetic chemistry, advanced analytical techniques, and computational modeling. A thorough understanding of their mechanism of action, coupled with detailed structural characterization and QSAR studies, provides a robust framework for the rational design of novel and improved sulfonylurea-based antidiabetic agents. This technical guide offers a foundational overview of the key principles and methodologies in this field, aiming to support the ongoing research and development of effective therapies for type 2 diabetes.

References

- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C11H17N3O3S | CID 9564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 5. Synthesis, structural characterization and in vivo anti-diabetic evaluation of some new sulfonylurea derivatives in normal and silicate coated nanoparticle forms as anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Carbutamide on Insulin Secretion and Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbutamide, a first-generation sulfonylurea, has historically been used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through the binding to the sulfonylurea receptor-1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules[1]. Beyond its pancreatic effects, this compound also exerts extrapancreatic actions, including the enhancement of peripheral glucose uptake and the reduction of hepatic glucose production. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on insulin secretion and glucose metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Pancreatic Effects: Stimulation of Insulin Secretion

This compound's principal therapeutic effect is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. This process is initiated by the binding of this compound to the SUR1 subunit of the K-ATP channel, a complex composed of SUR1 and the inwardly rectifying potassium channel Kir6.2.

Quantitative Data on Insulin Secretion

While specific dose-response data for this compound on the fold-increase in insulin secretion is limited in recent literature, the general mechanism of sulfonylureas is well-established to be concentration-dependent.

| Cell Line | This compound Concentration | Glucose Concentration | Fold Increase in Insulin Secretion | Reference |

| RIN-m5F | Varies | Low (e.g., 2.8 mM) | Concentration-dependent increase | [2] |

| RIN-m5F | Varies | High (e.g., 16.7 mM) | Potentiation of glucose-stimulated secretion | [2] |

Note: The table above represents the expected outcome based on the known mechanism of sulfonylureas. Specific quantitative values for this compound were not available in the searched literature.

Signaling Pathway for Insulin Secretion

The binding of this compound to SUR1 induces a conformational change that closes the K-ATP channel. This blockage of potassium ion efflux leads to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the release of insulin into the bloodstream.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Carbutamide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the quantitative determination of carbutamide in biological matrices. The protocols are designed to be adaptable for research, clinical, and drug development settings.

Introduction

This compound is a first-generation sulfonylurea drug formerly used in the management of type 2 diabetes mellitus. Although largely replaced by newer generation drugs, its analysis in biological samples remains relevant for pharmacokinetic studies, toxicological screenings, and in the development of new drug delivery systems. This document outlines a robust High-Performance Liquid Chromatography (HPLC) with UV detection method for the analysis of this compound in plasma.

Data Presentation

A summary of quantitative data for analytical methods applicable to sulfonylureas, including this compound, is presented below. This allows for a comparative assessment of different analytical approaches.